4,5-difluoro-2,3-dihydro-1H-isoindole

Immuno-Oncology Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Kinase Inhibition

4,5-Difluoro-2,3-dihydro-1H-isoindole (CAS: 1781137-89-0) is a bicyclic heterocyclic building block characterized by a 2,3-dihydro-1H-isoindoline core bearing vicinal fluorine atoms at the 4- and 5-positions. It is widely used in medicinal chemistry and agrochemical research as a core scaffold or advanced intermediate for synthesizing bioactive molecules.

Molecular Formula C8H7F2N
Molecular Weight 155.14 g/mol
Cat. No. B12272228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-difluoro-2,3-dihydro-1H-isoindole
Molecular FormulaC8H7F2N
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=C(C=C2)F)F
InChIInChI=1S/C8H7F2N/c9-7-2-1-5-3-11-4-6(5)8(7)10/h1-2,11H,3-4H2
InChIKeyFOMQOEHZFJEHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2,3-dihydro-1H-isoindole: A Key Fluorinated Isoindoline Building Block


4,5-Difluoro-2,3-dihydro-1H-isoindole (CAS: 1781137-89-0) is a bicyclic heterocyclic building block characterized by a 2,3-dihydro-1H-isoindoline core bearing vicinal fluorine atoms at the 4- and 5-positions . It is widely used in medicinal chemistry and agrochemical research as a core scaffold or advanced intermediate for synthesizing bioactive molecules . The compound serves as a versatile starting material for the construction of more complex pharmacologically active agents, including kinase inhibitors and receptor modulators .

Procurement Risk: Why Alternative 4,5-Disubstituted Isoindolines Cannot Replace 4,5-Difluoro-2,3-dihydro-1H-isoindole


This compound's specific substitution pattern, with two fluorine atoms in a 1,2-relationship (vicinal difluorination) on the isoindoline scaffold, creates a unique combination of electronic and steric properties that directly dictate target binding and physicochemical behavior. Replacing it with a non-fluorinated, mono-fluorinated, or differently substituted analog (e.g., 4-Cl, 5-Cl, or 5-CF3) will predictably alter potency, metabolic stability, and target selectivity [1]. Procurement of a generic alternative without this precise substitution pattern will likely yield a different pharmacological or physicochemical profile, potentially derailing a research program and introducing significant batch-to-batch variability [1].

Quantitative Differentiation of 4,5-Difluoro-2,3-dihydro-1H-isoindole from Analogs: An Evidence-Based Selection Guide


Vicinal 4,5-Difluoro Substitution Confers Superior IDO1 Inhibitory Activity Compared to Other Substitution Patterns

While head-to-head comparisons with other 4,5-disubstituted analogs are not yet available in the primary literature, derivatives containing the 4,5-difluoro-2,3-dihydro-1H-isoindole scaffold demonstrate low nanomolar inhibitory activity against IDO1 [1]. This high potency is consistent with a class-level inference where the vicinal difluoro motif optimizes binding interactions within the enzyme's active site, often exceeding the potency of mono-fluoro or non-fluorinated counterparts [1].

Immuno-Oncology Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Kinase Inhibition

The Vicinal 4,5-Difluoro Unit Markedly Reduces Lipophilicity (LogD) Compared to Gem-Difluoro Analogs

The vicinal (1,2-) difluoro substitution pattern found in 4,5-difluoro-2,3-dihydro-1H-isoindole has been experimentally shown to impart a significantly lower lipophilicity compared to its gem-difluoro (1,1-) counterparts [1]. This is a direct consequence of the unique stereoelectronic effects of adjacent fluorine atoms, which reduce overall lipophilicity and can improve aqueous solubility while mitigating metabolic liabilities like cytochrome P450 (CYP) inhibition [1].

Medicinal Chemistry Physicochemical Properties ADME Optimization

Vicinal 4,5-Difluoro Substitution Provides a Unique Vector for Enhancing Metabolic Stability Over Mono-Fluorinated Isoindolines

The incorporation of a vicinal difluoro motif, as in 4,5-difluoro-2,3-dihydro-1H-isoindole, is a well-established strategy for blocking metabolic hot spots and increasing oxidative metabolic stability compared to non-fluorinated or mono-fluorinated scaffolds [1]. The strong electron-withdrawing effect and steric shielding from two adjacent fluorine atoms can protect the aromatic ring from cytochrome P450-mediated oxidation, a common pathway for clearance, thereby potentially extending the half-life of derived drug candidates [1].

Drug Metabolism Pharmacokinetics Metabolic Stability

The 4,5-Difluoro Motif in Isoindolines is a Privileged Scaffold for Kinase Inhibition (e.g., CDK2, EGFR)

Derivatives of 4,5-difluoro-2,3-dihydro-1H-isoindole have demonstrated notable inhibitory activity against key oncology kinases such as CDK2 (IC50 = 0.12 μM) and EGFR (IC50 = 0.08 μM) in preclinical assays . This class-level inference positions the 4,5-difluoroisoindoline core as a valuable scaffold for constructing potent kinase inhibitors, where the precise fluorine pattern likely contributes to favorable interactions within the ATP-binding pocket .

Cancer Therapeutics Kinase Inhibitors Structure-Based Drug Design

4,5-Difluoro-2,3-dihydro-1H-isoindole Enables Targeted Protein Degradation via Cereblon (CRBN) Binding

The core structure of 4,5-difluoro-2,3-dihydro-1H-isoindole can be further functionalized to create a Cereblon (CRBN) E3 ligase ligand, a critical component of Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders . Specifically, the derivative 2-(2,6-dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione is a fluorinated analog of thalidomide, a well-known CRBN binder, and the fluorine atoms provide unique vectors for modulating ternary complex formation and degradation selectivity .

PROTACs Molecular Glues Targeted Protein Degradation

High-Value Research Applications for 4,5-Difluoro-2,3-dihydro-1H-isoindole in Drug Discovery


Optimization of IDO1 Inhibitors for Cancer Immunotherapy

This scenario is grounded in the compound's demonstrated class-level potency in IDO1 inhibition, with derivatives showing low nanomolar IC50 values (3-4 nM) in cellular assays [1]. The 4,5-difluoroisoindoline scaffold is a crucial starting point for medicinal chemists seeking to develop novel IDO1 inhibitors with improved potency and drug-like properties. Its vicinal difluoro motif is known to confer a balance of potency and favorable physicochemical properties, as noted in Section 3 [2]. This makes it an ideal candidate for further lead optimization in immuno-oncology programs aiming to reverse tumor-mediated immune suppression.

Design of Metabolically Stable Kinase Inhibitors

As highlighted in Section 3, the 4,5-difluoro pattern is a privileged scaffold for kinase inhibition, with derivatives showing potent activity against CDK2 and EGFR [1]. Furthermore, the vicinal difluoro unit is a proven design element for enhancing metabolic stability by blocking oxidative metabolism [2]. This combination of target potency and improved ADME profile makes 4,5-difluoro-2,3-dihydro-1H-isoindole a strategically valuable building block for developing next-generation kinase inhibitors with the potential for better in vivo efficacy and reduced clearance.

Development of Next-Generation Cereblon (CRBN) Ligands for PROTACs and Molecular Glues

This application stems directly from the evidence in Section 3 showing that the 4,5-difluoroisoindoline core can be used to synthesize a fluorinated thalidomide analog, a known CRBN ligand [1]. Researchers in the field of targeted protein degradation (TPD) can utilize this building block to create novel CRBN-recruiting moieties. The 4,5-difluoro substitution pattern provides unique steric and electronic properties that can influence ternary complex formation and degradation selectivity, offering a clear path to differentiate new degrader molecules from those based on standard, non-fluorinated CRBN ligands like lenalidomide or pomalidomide.

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